2-(4-(tert-butyl)phenoxy)-N-(1-pivaloylindolin-6-yl)acetamide
説明
2-(4-(tert-butyl)phenoxy)-N-(1-pivaloylindolin-6-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells.
作用機序
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells in normal and malignant conditions. 2-(4-(tert-butyl)phenoxy)-N-(1-pivaloylindolin-6-yl)acetamide binds to the active site of BTK and inhibits its kinase activity, thereby preventing the downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to modulate the immune system by inhibiting the activation and differentiation of B-cells and T-cells. It has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a role in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 2-(4-(tert-butyl)phenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, which allow for convenient dosing and administration in preclinical and clinical studies. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to identify the optimal patient populations and treatment combinations.
将来の方向性
There are several potential future directions for the development and application of 2-(4-(tert-butyl)phenoxy)-N-(1-pivaloylindolin-6-yl)acetamide. One area of interest is the combination with other targeted therapies or immunotherapies, which may enhance its anti-cancer effects and overcome resistance mechanisms. Another area of interest is the exploration of its potential use in autoimmune and inflammatory diseases, where BTK plays a role in the pathogenesis. Finally, further optimization of its pharmacokinetic and pharmacodynamic properties may lead to improved efficacy and safety in clinical settings.
科学的研究の応用
2-(4-(tert-butyl)phenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been extensively studied in preclinical models of cancer, including both hematological malignancies and solid tumors. It has shown promising results in inhibiting the growth and survival of cancer cells, as well as enhancing the efficacy of chemotherapy and immunotherapy.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-24(2,3)18-8-11-20(12-9-18)30-16-22(28)26-19-10-7-17-13-14-27(21(17)15-19)23(29)25(4,5)6/h7-12,15H,13-14,16H2,1-6H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFSNNOXFCXRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。